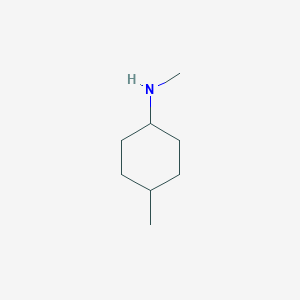

N,4-dimethylcyclohexan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,4-dimethylcyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-7-3-5-8(9-2)6-4-7/h7-9H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBPHGVBAJQGYDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301310378 | |

| Record name | N,4-Dimethylcyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301310378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90226-23-6 | |

| Record name | N,4-Dimethylcyclohexanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90226-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,4-Dimethylcyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301310378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N,4-dimethylcyclohexan-1-amine chemical properties

An In-Depth Technical Guide to the Chemical Properties of N,4-dimethylcyclohexan-1-amine

Executive Summary

This compound is a disubstituted cyclic secondary amine with significant potential as a versatile building block in synthetic organic chemistry and drug discovery. Its structure, characterized by a cyclohexane scaffold, an N-methylated amine, and a methyl group at the 4-position, gives rise to critical stereochemical considerations that fundamentally influence its physical properties, spectroscopic signature, and chemical reactivity. This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its stereoisomerism, conformational analysis, principal synthetic methodologies, detailed spectroscopic characterization, and key chemical properties, offering field-proven insights into its handling and application.

Molecular Structure and Stereoisomerism

Chemical Identity

This compound is a secondary amine with the molecular formula C₈H₁₇N and a molecular weight of approximately 127.23 g/mol .[1] Its structure consists of a cyclohexane ring substituted with a methylamino group at position 1 and a methyl group at position 4.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 90226-23-6 | PubChem[1] |

| Molecular Formula | C₈H₁₇N | PubChem[1] |

| Molecular Weight | 127.23 g/mol | PubChem[1] |

| Canonical SMILES | CC1CCC(CC1)NC | PubChem[1] |

| InChIKey | YBPHGVBAJQGYDH-UHFFFAOYSA-N | PubChem[1] |

The Critical Role of Stereochemistry: Cis and Trans Isomers

The substitution pattern on the cyclohexane ring gives rise to two distinct diastereomers: cis-N,4-dimethylcyclohexan-1-amine and trans-N,4-dimethylcyclohexan-1-amine. The spatial relationship between the methylamino group and the 4-methyl group dictates the isomer's overall shape, energy, and reactivity.

-

cis-isomer: Both the methylamino and the 4-methyl groups are on the same face of the cyclohexane ring.

-

trans-isomer: The methylamino and the 4-methyl groups are on opposite faces of the ring.

This stereoisomerism is not trivial; it has profound consequences for the molecule's interaction with other chiral molecules, such as biological receptors or chiral catalysts, making the separation and characterization of each isomer essential for applications in drug development.

Conformational Analysis

Cyclohexane rings exist predominantly in a low-energy chair conformation. For this compound, the stability of each isomer is determined by the energetic penalty of placing bulky substituents in the more sterically hindered axial position versus the less hindered equatorial position.

-

Trans Isomer: The most stable conformation is the di-equatorial chair, where both the large methylamino group and the 4-methyl group occupy equatorial positions. This minimizes unfavorable 1,3-diaxial interactions.

-

Cis Isomer: The cis isomer must have one substituent in an axial position and one in an equatorial position. Since the methylamino group is generally considered bulkier than the methyl group, the preferred conformation will place the methylamino group in the equatorial position and the 4-methyl group in the axial position. This results in the cis isomer being energetically less stable than the trans isomer due to remaining 1,3-diaxial strain.[2]

Caption: Relationship and relative stability of cis and trans isomers.

Synthesis and Purification

Primary Synthetic Pathway: Reductive Amination

The most direct and widely applicable method for synthesizing this compound is the reductive amination of 4-methylcyclohexanone. This two-step, one-pot reaction offers high yields and uses readily available starting materials.

Causality Behind Experimental Choices:

-

Reactants: 4-methylcyclohexanone is the keto-scaffold. Methylamine is the nitrogen source.

-

Mechanism: The reaction first involves the formation of an intermediate imine (or enamine), which is then reduced in situ to the final secondary amine.

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent. It is mild enough not to reduce the starting ketone, selectively reducing the protonated imine intermediate. This selectivity prevents the side-reaction of ketone reduction to 4-methylcyclohexanol, thus improving the purity and yield of the desired amine. Other agents like sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation can also be used.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Reductive Amination

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

-

Reaction Setup: To a round-bottom flask charged with 4-methylcyclohexanone (1.0 eq) in an appropriate solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a solution of methylamine (1.5-2.0 eq, e.g., 40% in H₂O or 2.0 M in THF).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours. Acetic acid (1.1 eq) can be added to catalyze imine formation.

-

Reduction: Cool the mixture in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature remains below 10 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting ketone is consumed.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases. Adjust the pH to >11 with 1 M NaOH to ensure the amine is in its free base form.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil, a mixture of cis and trans isomers, can be purified by flash column chromatography on silica gel.

Physicochemical Properties

| Property | Predicted/Analog-Based Value | Notes |

| Boiling Point | ~160-175 °C (at 760 mmHg) | Based on analogs like 4,4-dimethylcyclohexan-1-amine (160.5 °C)[3] and N,N-dimethylcyclohexylamine (~170 °C).[4] |

| Density | ~0.84-0.90 g/cm³ | Based on analogs.[3][4] |

| Solubility | Sparingly soluble in water; soluble in common organic solvents. | N,N-dimethylcyclohexylamine is noted as being essentially insoluble in water. |

| pKa | ~10.5 - 11.0 | Typical for a secondary dialkylamine. |

| Odor | Strong, fishy, amine/ammonia-like. | A common characteristic of volatile amines.[5] |

Spectroscopic Characterization

Spectroscopy is essential for confirming the structure and distinguishing between isomers.

Infrared (IR) Spectroscopy

-

N-H Stretch: A single, sharp to moderately broad absorption band is expected in the 3300-3500 cm⁻¹ region, characteristic of a secondary amine.[6][7] This peak is crucial for distinguishing it from a primary amine (which would show two peaks) or a tertiary amine (which would show none).

-

C-H Stretch: Aliphatic C-H stretching bands will appear just below 3000 cm⁻¹.

-

N-H Bend: An N-H bending vibration may be observed around 1500-1600 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation and for differentiating the cis and trans isomers based on the chemical shifts and coupling constants of the ring protons.

| Proton/Carbon | Expected ¹H NMR Shift (δ, ppm) | Expected ¹³C NMR Shift (δ, ppm) | Key Insights |

| N-H | 1.0 - 2.5 (broad singlet) | - | Disappears upon D₂O shake.[7] |

| N-CH₃ | 2.2 - 2.6 (singlet, 3H) | ~30 - 35 | Distinctive N-methyl signal.[6][7] |

| C4-CH₃ | 0.8 - 1.0 (doublet, 3H) | ~20 - 25 | Coupled to the C4 proton. |

| H1 (CH-N) | 2.5 - 3.0 (multiplet) | ~55 - 65 | Deshielded by the adjacent nitrogen atom.[7] |

| Ring CH/CH₂ | 1.0 - 2.0 (complex multiplets) | ~25 - 45 | Axial vs. equatorial protons will have different shifts and coupling constants, allowing for isomer differentiation. |

Mass Spectrometry (MS)

-

Nitrogen Rule: The molecular ion peak (M⁺) will have an odd m/z value, consistent with the presence of one nitrogen atom.[7] For C₈H₁₇N, the exact mass is 127.136.[1]

-

Fragmentation: The dominant fragmentation pathway for acyclic amines is α-cleavage, involving the breaking of a C-C bond adjacent to the nitrogen.[7] For this compound, this would lead to the loss of an alkyl radical from the ring, resulting in a resonance-stabilized iminium cation. The fragmentation pattern can be complex due to the cyclic structure.

Chemical Reactivity and Applications

This compound exhibits reactivity typical of a secondary amine.

-

Basicity: As a Lewis base, it readily reacts with protic acids to form ammonium salts. This property is crucial for its extraction and purification.

-

Nucleophilicity: The lone pair on the nitrogen atom makes it a potent nucleophile. It can undergo:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form tertiary amines.

-

Arylation: Participation in coupling reactions (e.g., Buchwald-Hartwig amination) to form N-aryl derivatives.

-

Its bifunctional nature and defined stereochemistry make it a valuable scaffold or intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents where specific 3D orientations are required for biological activity.

Safety and Handling

This compound, like similar aliphatic amines, should be handled with care, assuming it possesses significant hazards.

-

Hazards: Expected to be corrosive and capable of causing severe skin burns and eye damage.[4][5][8] It is likely harmful if swallowed or inhaled. Vapors may be flammable.[9]

-

Personal Protective Equipment (PPE): Chemical-resistant gloves, splash goggles, and a lab coat are mandatory. All manipulations should be performed in a well-ventilated chemical fume hood.[9]

-

Storage: Store in a cool, dry, well-ventilated area away from acids and strong oxidizing agents.[9] Keep the container tightly sealed.

Conclusion

This compound is a structurally rich molecule whose chemical properties are dominated by the interplay of its secondary amine functionality and the stereochemistry of its disubstituted cyclohexane ring. A thorough understanding of its synthesis, conformational preferences, and spectroscopic signatures is paramount for its effective use in research and development. The ability to synthesize and isolate its distinct cis and trans isomers opens avenues for its application as a chiral auxiliary or a key structural motif in the rational design of new chemical entities.

References

- 1. N,4-Dimethylcyclohexanamine | C8H17N | CID 4962029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclic compound - Wikipedia [en.wikipedia.org]

- 3. 4,4-dimethylcyclohexan-1-amine|20615-18-3 - MOLBASE Encyclopedia [m.molbase.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. files.dep.state.pa.us [files.dep.state.pa.us]

- 6. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

N,4-dimethylcyclohexan-1-amine CAS number information

An In-depth Technical Guide to N,4-dimethylcyclohexan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted cycloalkylamine with significant potential as a building block in synthetic chemistry and drug discovery. The document details the compound's core physicochemical properties, outlines a robust synthetic methodology via reductive amination, and presents a validated analytical workflow for its characterization and quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Furthermore, this guide discusses its prospective applications and essential safety protocols based on data from analogous structures. By synthesizing technical data with mechanistic insights, this whitepaper serves as an essential resource for professionals engaged in chemical research and pharmaceutical development.

Core Compound Identification

This compound is a secondary amine featuring a methyl group on the nitrogen atom and a second methyl group at the 4-position of the cyclohexane ring. This structure provides a valuable scaffold for creating more complex molecules. Its specific CAS (Chemical Abstracts Service) number is 90226-23-6.[1][2] It is crucial to distinguish this isomer from related compounds such as 4,4-dimethylcyclohexan-1-amine (CAS: 20615-18-3) or N,N-dimethylcyclohexylamine (CAS: 98-94-2), as the substitution pattern dictates its steric and electronic properties, and thus its reactivity and potential applications.[3][4][5]

Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are critical for planning synthetic transformations, developing analytical methods, and understanding the compound's behavior in various solvent systems.

| Property | Value | Source |

| CAS Number | 90226-23-6 | [1][2] |

| Molecular Formula | C₈H₁₇N | [1] |

| Molecular Weight | 127.23 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | CC1CCC(CC1)NC | [1] |

| InChI Key | YBPHGVBAJQGYDH-UHFFFAOYSA-N | [1] |

| Monoisotopic Mass | 127.1361 Da | [1] |

Synthesis and Mechanistic Rationale

The most direct and widely adopted method for synthesizing secondary amines like this compound is reductive amination . This strategy is favored for its high efficiency and the ready availability of starting materials. The process involves the reaction of a ketone (4-methylcyclohexanone) with a primary amine (methylamine) to form an intermediate imine, which is then reduced in situ to the target secondary amine.

Causality of Experimental Choices:

-

Reactant Selection: 4-methylcyclohexanone provides the core cyclohexane ring with the required methyl substituent at the 4-position. Methylamine serves as the source for the N-methyl group.

-

Reducing Agent: Sodium triacetoxyborohydride (STAB) is an ideal reducing agent for this transformation. Unlike stronger reducing agents like lithium aluminum hydride, STAB is milder, tolerant of slightly acidic conditions (which catalyze imine formation), and selectively reduces the imine in the presence of the starting ketone, minimizing side reactions. Catalytic hydrogenation over a metal catalyst like Palladium on carbon (Pd/C) is another robust, scalable alternative.[6]

Diagram of Synthetic Workflow

Caption: A typical workflow for the synthesis of this compound.

Experimental Protocol: Reductive Amination

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 4-methylcyclohexanone (1.0 eq) and dichloromethane (DCM) as the solvent.

-

Amine Addition: Add a solution of methylamine (1.2 eq, typically in THF or water) to the flask, followed by a catalytic amount of acetic acid (0.1 eq) to facilitate imine formation.

-

Cooling: Cool the reaction mixture to 0°C using an ice bath.

-

Reductant Addition: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed (typically 4-12 hours).

-

Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil via flash column chromatography on silica gel to obtain the pure this compound.

Analytical Characterization

Accurate characterization and quantification of this compound are essential for quality control and research applications. The primary analytical techniques include chromatography and spectroscopy.

-

Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used for separation and quantification.[7] Ion chromatography is particularly well-suited for analyzing amines.[8][9] Coupling these separation techniques with Mass Spectrometry (MS) provides definitive identification and high sensitivity.[10][11]

-

Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is the definitive method for structural elucidation, while Infrared (IR) spectroscopy can confirm the presence of key functional groups (e.g., N-H bond).[12][13]

Diagram of Analytical Workflow (LC-MS/MS)

Caption: A standard workflow for quantitative analysis by LC-MS/MS.

Protocol: Quantitative Analysis by LC-MS/MS

This protocol provides a self-validating system for the accurate measurement of this compound.

-

Standard Preparation:

-

Prepare a 1 mg/mL primary stock solution of the certified reference standard in methanol.

-

Perform serial dilutions to create a set of calibration standards (e.g., 1-1000 ng/mL).

-

Prepare Quality Control (QC) samples at low, medium, and high concentrations.

-

-

Sample Preparation:

-

Accurately weigh the sample containing the analyte.

-

Dissolve and dilute the sample with an appropriate solvent (e.g., methanol/water) to bring the expected concentration within the calibration range.[10]

-

Add an internal standard (e.g., an isotopically labeled version of the analyte) to all samples, standards, and QCs.

-

Filter the final solutions through a 0.45 µm membrane filter before analysis.[10]

-

-

LC-MS/MS Conditions:

-

LC System: A standard HPLC or UHPLC system.

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid. Formic acid is used to promote protonation of the amine for better ionization.

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization: Electrospray Ionization in Positive Mode (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM). Monitor at least two transitions (a quantifier and a qualifier) for the analyte and internal standard to ensure specificity.

-

-

System Validation & Data Analysis:

-

Inject the calibration standards to generate a calibration curve. The coefficient of determination (R²) should be ≥ 0.99.

-

Analyze the QC samples. Their calculated concentrations should be within ±15% of their nominal values.

-

Analyze the prepared samples.

-

Quantify the analyte concentration by interpolating its peak area ratio (analyte/internal standard) against the calibration curve.

-

Applications in Research & Development

While specific, large-scale industrial applications for this compound are not widely documented, its structure is of significant interest to medicinal and synthetic chemists.

-

Pharmaceutical Development: As a substituted cycloalkylamine, it serves as a valuable scaffold or intermediate. The cyclohexane ring provides a rigid, three-dimensional framework, while the secondary amine offers a reactive handle for further functionalization. This makes it a candidate for building libraries of compounds to be tested for various biological activities.[14][15]

-

Organic Synthesis: It can be used as a building block to introduce the N,4-dimethylcyclohexyl moiety into larger, more complex molecules.[14]

-

Material Science: Related N,N-dialkyl cyclohexylamines are utilized as catalysts in the production of polyurethane foams and as intermediates for rubber accelerators.[16] This suggests a potential, albeit unexplored, role in polymer chemistry.

Safety & Handling

No specific safety data sheet (SDS) for this compound (CAS 90226-23-6) was found in the initial search. However, based on closely related structures, significant hazards should be anticipated.

-

Anticipated Hazards:

-

Corrosivity: Analogous compounds like 4,4-dimethylcyclohexan-1-amine and other N,N-dimethylcycloalkylamines are classified as causing severe skin burns and eye damage (GHS Hazard H314).[4][16][17][18]

-

Toxicity: Many amines are harmful if swallowed (H302) and can be toxic in contact with skin or fatal if inhaled.[16][17]

-

-

Recommended Precautions:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work in a well-ventilated fume hood.[16]

-

Handling: Avoid all contact with skin, eyes, and clothing. Do not breathe vapor or mist. Wash hands thoroughly after handling.[17]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like oxidizing agents.

-

Spills: In case of a spill, evacuate the area. Use appropriate absorbent material and dispose of it as hazardous waste.

-

Disclaimer: This safety information is based on analogous compounds. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

References

- 1. N,4-Dimethylcyclohexanamine | C8H17N | CID 4962029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sapphire Bioscience [sapphirebioscience.com]

- 3. m.molbase.com [m.molbase.com]

- 4. 4,4-Dimethylcyclohexan-1-amine | C8H17N | CID 421054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cyclohexanamine, N,N-dimethyl- [webbook.nist.gov]

- 6. HU220748B1 - Inproved process for producing n,n-dimethyl-cyclohexyl-amine - Google Patents [patents.google.com]

- 7. DSpace [helda.helsinki.fi]

- 8. Analyzing Amines by Ion Chromatography | Thermo Fisher Scientific - US [thermofisher.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 11. env.go.jp [env.go.jp]

- 12. N,N-Dimethyl-1-cyclohexan-1-amine | C8H15N | CID 139609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 4,4-DIMETHYL-2-CYCLOHEXEN-1-ONE(1073-13-8) 1H NMR spectrum [chemicalbook.com]

- 14. Buy 4,4-Dimethyl-N-(pentan-3-yl)cyclohexan-1-amine [smolecule.com]

- 15. mdpi.com [mdpi.com]

- 16. 2017erp.com [2017erp.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Stereoisomers of N,4-dimethylcyclohexan-1-amine

This guide provides a comprehensive technical overview of the stereoisomers of N,4-dimethylcyclohexan-1-amine, a substituted cyclohexane derivative of interest to researchers, scientists, and professionals in drug development. The document delves into the structural nuances, conformational analysis, synthesis, separation, and spectroscopic characterization of the cis and trans isomers, offering field-proven insights and detailed methodologies.

Introduction to the Stereochemistry of this compound

This compound is a disubstituted cyclohexane containing two stereocenters, leading to the existence of two diastereomers: cis-N,4-dimethylcyclohexan-1-amine and trans-N,4-dimethylcyclohexan-1-amine. The spatial arrangement of the methyl group at the 4-position and the N-methylamino group at the 1-position relative to the plane of the cyclohexane ring dictates the stereochemical outcome.

-

Cis Isomer: Both the 4-methyl group and the 1-N-methylamino group are on the same side of the cyclohexane ring.

-

Trans Isomer: The 4-methyl group and the 1-N-methylamino group are on opposite sides of the cyclohexane ring.

These configurational differences give rise to distinct physical and chemical properties, making their selective synthesis and characterization crucial for applications in medicinal chemistry and materials science. The cyclohexane ring is not planar and predominantly adopts a chair conformation to minimize angular and torsional strain. The substituents on the ring can occupy either axial or equatorial positions, and the interplay of these conformational preferences is key to understanding the stability and reactivity of each stereoisomer.

Conformational Analysis and Stability

The stability of the chair conformations of the cis and trans isomers of this compound is primarily governed by the steric interactions of the substituents with the rest of the ring. The energetic preference for a substituent to occupy the equatorial position is quantified by its A-value, which represents the difference in Gibbs free energy between the axial and equatorial conformations.[1]

| Substituent | A-value (kcal/mol) |

| Methyl (-CH₃) | ~1.7-1.8 |

| N-Methylamino (-NHCH₃) | ~1.0 |

| Dimethylamino (-N(CH₃)₂) | ~2.1 |

Note: The A-value for the N-methylamino group is expected to be similar to or slightly less than that of an amino group (~1.2-1.8 kcal/mol) and significantly less than a dimethylamino group due to the presence of a hydrogen atom on the nitrogen, which reduces its steric bulk.

cis-N,4-dimethylcyclohexan-1-amine

The cis isomer can exist as two rapidly interconverting chair conformers. In one conformer, one substituent is axial and the other is equatorial. In the ring-flipped conformer, their positions are reversed.

Given that the A-value of the methyl group (~1.7 kcal/mol) is greater than that of the N-methylamino group (~1.0 kcal/mol), the conformer with the larger methyl group in the equatorial position will be more stable and thus predominate at equilibrium.

trans-N,4-dimethylcyclohexan-1-amine

The trans isomer also exists as two interconverting chair conformers. One conformer has both substituents in the equatorial position (diequatorial), while the other has both in the axial position (diaxial).

The diequatorial conformer is significantly more stable as it avoids the substantial steric strain associated with 1,3-diaxial interactions present in the diaxial conformer. Therefore, the trans isomer will exist almost exclusively in the diequatorial conformation. This makes the trans isomer, on the whole, more stable than the cis isomer.

Synthesis of this compound

A robust and widely used method for the synthesis of this compound is the reductive amination of 4-methylcyclohexanone with methylamine. This one-pot reaction involves the formation of an intermediate imine or enamine, which is then reduced in situ to the desired amine.

Experimental Protocol: Reductive Amination using Sodium Cyanoborohydride

This protocol is adapted from a general procedure for the reductive amination of ketones.[1]

Materials:

-

4-Methylcyclohexanone

-

Methylamine (e.g., 40% solution in water or as a gas)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol

-

Acetic acid (glacial)

-

Diethyl ether

-

Saturated aqueous sodium chloride solution

-

Anhydrous potassium carbonate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Addition funnel

-

Ice bath

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add 4-methylcyclohexanone (1.0 eq).

-

Dissolve the ketone in methanol.

-

Add a solution of methylamine (1.5-2.0 eq) in methanol to the flask.

-

Acidify the mixture to pH 6-7 by the dropwise addition of glacial acetic acid. Stir the mixture for 15-20 minutes at room temperature to facilitate imine formation.

-

In a separate beaker, dissolve sodium cyanoborohydride (1.5 eq) in a minimal amount of methanol.

-

Cool the reaction flask in an ice bath and add the sodium cyanoborohydride solution dropwise via an addition funnel over 30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, carefully add a strong base, such as potassium hydroxide pellets, to the stirred solution until the mixture is strongly basic (pH > 12).

-

Reduce the volume of the filtrate using a rotary evaporator.

-

Add water and saturated aqueous sodium chloride to the concentrate.

-

Extract the aqueous layer with three portions of diethyl ether.

-

Combine the organic extracts, dry over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to yield the crude product as a mixture of cis and trans isomers.

Separation of Stereoisomers

The product of the reductive amination is a mixture of cis and trans diastereomers. Their separation is essential for studying their individual properties.

Fractional Crystallization of Salts

A common method for separating diastereomeric amines is through the formation of salts with a chiral or achiral acid, followed by fractional crystallization. The diastereomeric salts often have different solubilities, allowing for their separation. For instance, the dihydrochloride salts of the cis and trans isomers may exhibit differential solubility in a solvent like methanol.[2]

General Procedure:

-

Dissolve the mixture of cis and trans-N,4-dimethylcyclohexan-1-amine in a suitable solvent (e.g., methanol or isopropanol).

-

Add a solution of an appropriate acid (e.g., hydrochloric acid in methanol) to form the corresponding salts.

-

Allow the solution to cool slowly to induce crystallization. The less soluble diastereomeric salt will precipitate out first.

-

Collect the crystals by filtration.

-

The free amine can be regenerated by treating the separated salt with a base.

Enzymatic Resolution

Transaminases can be employed for the kinetic resolution of the cis/trans isomer mixture. These enzymes can selectively deaminate one isomer, leaving the other untouched. For example, a cis-selective transaminase can be used to convert the cis-amine to the corresponding ketone, allowing for the isolation of the pure trans-amine.[3]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the cis and trans isomers of this compound. The chemical shifts and coupling constants of the protons and carbons in the cyclohexane ring are highly sensitive to their axial or equatorial orientation.

Predicted ¹H NMR Spectra

-

trans-Isomer (predominantly diequatorial): The proton at C1 (attached to the nitrogen) and the proton at C4 (attached to the methyl group) will both be in the axial position. This will result in a larger trans-diaxial coupling constant (J ≈ 10-13 Hz) with the adjacent axial protons. The signals for the methyl groups will likely be sharp and distinct.

-

cis-Isomer (equilibrium of axial-equatorial conformers): The observed spectrum will be a weighted average of the two rapidly interconverting conformers. The coupling constants for the C1 and C4 protons will be an average of axial-axial, axial-equatorial, and equatorial-equatorial couplings, resulting in broader and more complex multiplets compared to the trans isomer.

Predicted ¹³C NMR Spectra

-

The carbon chemical shifts will also differ between the two isomers. In the more stable diequatorial trans isomer, the carbon atoms of the cyclohexane ring are expected to resonate at slightly different frequencies compared to the averaged signals of the cis isomer. The steric compression experienced by axial substituents typically shields the attached carbon and the gamma-carbons (gauche interaction), leading to upfield shifts. This effect would be more pronounced in the diaxial conformer of the trans isomer, but as it is present in a very low concentration, the diequatorial conformer's spectrum will dominate. The cis isomer's spectrum will reflect the weighted average of its two conformers.

Conclusion

The stereoisomers of this compound present a classic example of conformational analysis in disubstituted cyclohexanes. The trans isomer is thermodynamically more stable due to its preference for a diequatorial conformation. The synthesis via reductive amination of 4-methylcyclohexanone provides a direct route to a mixture of these isomers, which can then be separated using established techniques such as fractional crystallization of their salts. Spectroscopic methods, particularly NMR, are indispensable for the unambiguous characterization of the individual cis and trans isomers. This guide provides the foundational knowledge and practical methodologies for researchers and scientists working with this and related substituted cyclohexane systems.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. m.youtube.com [m.youtube.com]

- 3. 4,4-dimethylcyclohexan-1-amine|20615-18-3 - MOLBASE Encyclopedia [m.molbase.com]

- 4. TRANS-1,4-DIMETHYLCYCLOHEXANE(2207-04-7) 1H NMR [m.chemicalbook.com]

- 5. CIS-1,4-DIMETHYLCYCLOHEXANE(624-29-3) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Physical Characteristics of N,4-dimethylcyclohexan-1-amine

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

N,4-dimethylcyclohexan-1-amine is a substituted cycloalkylamine with potential applications in medicinal chemistry and materials science. Its structure, featuring a cyclohexane ring with a methyl group at the 4-position and a methylamino group at the 1-position, gives rise to stereoisomerism that significantly influences its physical and chemical properties. This guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, offering a framework for its empirical evaluation and application.

As a Senior Application Scientist, it is crucial to recognize that for novel or sparsely studied compounds like this compound, a significant portion of available data is computational. This guide will clearly distinguish between predicted and experimental data, providing protocols for the empirical validation of these characteristics. The stereochemistry of this compound, arising from two chiral centers at positions 1 and 4 of the cyclohexane ring, results in cis and trans diastereomers, each existing as a pair of enantiomers. These isomers can exhibit different physical properties, including melting point, boiling point, and solubility, which are critical considerations in drug development and material design.

Chemical Identity and Molecular Structure

A precise understanding of the molecular identity is the foundation for all subsequent characterization.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 90226-23-6 | [1] |

| Molecular Formula | C₈H₁₇N | [1] |

| Molecular Weight | 127.23 g/mol | [1] |

| Canonical SMILES | CC1CCC(CC1)NC | [1] |

| InChI Key | YBPHGVBAJQGYDH-UHFFFAOYSA-N | [1] |

Stereoisomerism: The Cis/Trans Distinction

The relative orientation of the methyl group at C4 and the amino group at C1 determines whether the isomer is cis (on the same side of the ring) or trans (on opposite sides). This stereochemical difference dictates the molecule's three-dimensional shape, which in turn affects its packing in the solid state and its interactions with biological targets.

Caption: Diastereomers of this compound.

Physicochemical Properties

The following table summarizes the available computed physical properties for this compound and experimental data for the closely related isomer 4,4-dimethylcyclohexan-1-amine to provide a comparative context.

| Property | This compound (Predicted) | 4,4-dimethylcyclohexan-1-amine (Experimental) | Source |

| Boiling Point | 160.5 °C at 760 mmHg (for 4,4-isomer) | 160.5 °C at 760 mmHg | [2] |

| Density | 0.834 g/cm³ (for 4,4-isomer) | 0.834 g/cm³ | [2] |

| Refractive Index | 1.444 (for 4,4-isomer) | 1.444 | [2] |

| Flash Point | 30.2 °C (for 4,4-isomer) | 30.2 °C | [2] |

| Vapor Pressure | 2.38 mmHg at 25°C (for 4,4-isomer) | 2.38 mmHg at 25°C | [2] |

| LogP (Octanol/Water Partition Coefficient) | 2.0 | 2.61 | [2][3] |

Spectroscopic Profile

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the N-methyl and C-methyl groups, as well as complex multiplets for the cyclohexyl ring protons. The chemical shifts and coupling constants of the protons at C1 and C4 will be diagnostic for distinguishing between cis and trans isomers.

-

¹³C NMR: Will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of C1 and C4 will also be sensitive to the stereochemistry.

-

-

Infrared (IR) Spectroscopy: Will exhibit a characteristic N-H stretching vibration for the secondary amine, typically in the region of 3300-3500 cm⁻¹. C-H stretching and bending vibrations for the alkyl groups will also be prominent.

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 127. Fragmentation patterns will likely involve the loss of methyl groups and cleavage of the cyclohexane ring.

Experimental Protocols for Physicochemical Characterization

The following section details standardized methodologies for the empirical determination of key physical properties, ensuring data integrity and reproducibility.

Protocol 1: Determination of Boiling Point

Rationale: The boiling point is a fundamental physical constant that is sensitive to molecular weight, polarity, and intermolecular forces. For amines, hydrogen bonding can significantly elevate the boiling point.

Methodology (Micro-scale):

-

Place a small sample (0.5-1 mL) of purified this compound into a micro boiling point tube.

-

Introduce a sealed capillary tube (sealed at one end) with the open end down into the sample.

-

Attach the micro boiling point tube to a thermometer and heat the assembly in a suitable heating bath (e.g., silicone oil).

-

Heat the bath slowly (1-2 °C per minute) as the temperature approaches the expected boiling point.

-

The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.

-

To confirm, allow the apparatus to cool slightly. The temperature at which the liquid re-enters the capillary tube is the condensation point, which should be very close to the boiling point.

Protocol 2: Determination of Octanol-Water Partition Coefficient (LogP)

Rationale: The LogP value is a critical parameter in drug development, as it provides an indication of a compound's lipophilicity and its ability to cross biological membranes.

Methodology (Shake-Flask Method):

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

-

Prepare a mixture of n-octanol and water, and mutually saturate both phases by shaking them together for 24 hours, followed by separation.

-

Add a known amount of the stock solution to a flask containing a known volume of the water and n-octanol phases.

-

Seal the flask and shake it vigorously for a predetermined time (e.g., 1-2 hours) to allow for partitioning.

-

Centrifuge the mixture to ensure complete separation of the two phases.

-

Carefully sample both the aqueous and octanol phases.

-

Determine the concentration of the analyte in each phase using a suitable analytical technique (e.g., GC-MS or HPLC-UV).

-

Calculate the partition coefficient P as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The LogP is the logarithm (base 10) of P.

Caption: Workflow for LogP Determination.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the care typical for cycloalkylamines. Similar compounds are known to be corrosive and can cause skin and eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a compound for which a full experimental characterization is still required. The predicted data, along with the properties of its isomers, provide a solid foundation for further investigation. The stereochemical complexity of this molecule underscores the importance of careful synthesis and purification to isolate and characterize the distinct cis and trans isomers. The protocols outlined in this guide provide a clear path for researchers to empirically determine the key physical properties that will govern the application of this compound in their respective fields.

References

- 1. N,4-Dimethylcyclohexanamine | C8H17N | CID 4962029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4,4-dimethylcyclohexan-1-amine|20615-18-3 - MOLBASE Encyclopedia [m.molbase.com]

- 3. PubChemLite - this compound hydrochloride (C8H17N) [pubchemlite.lcsb.uni.lu]

- 4. Cyclohexylamine - Wikipedia [en.wikipedia.org]

A Technical Guide to the Spectral Analysis of N,4-dimethylcyclohexan-1-amine

Introduction

N,4-dimethylcyclohexan-1-amine is a disubstituted cycloalkylamine with the molecular formula C₈H₁₇N and a molecular weight of 127.23 g/mol .[1] As with any chemical entity in a research and development pipeline, unambiguous structural confirmation is a prerequisite for further study. This is achieved through a combination of spectroscopic techniques that probe the molecule's atomic composition, connectivity, and chemical environment. This guide provides an in-depth analysis of the expected spectral data for this compound, focusing on Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. The interpretation is grounded in fundamental principles and data from analogous structures, offering a predictive framework for the characterization of this compound and its stereoisomers (cis and trans).

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, electron ionization (EI) would be a standard method for generating the mass spectrum.

Expected Molecular Ion and Fragmentation Principles

The molecular ion (M⁺) peak is anticipated at an m/z of 127. This aligns with the Nitrogen Rule , which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[2][3][4]

The primary fragmentation pathway for aliphatic amines is α-cleavage , which involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[2][5][6] This process is driven by the formation of a resonance-stabilized iminium cation. For cyclic amines, this initial cleavage can be followed by subsequent ring-opening and fragmentation steps.[3][7]

Predicted Mass Spectrum and Fragmentation Pathway

The fragmentation of this compound is expected to proceed via two main α-cleavage routes from the molecular ion (m/z 127).

-

Route A: Cleavage of the C1-C2 bond. This pathway leads to the formation of a stable, resonance-stabilized iminium ion with m/z = 58. This fragment is often the base peak in the mass spectra of N-methyl cyclic amines.

-

Route B: Cleavage of the C1-C6 bond. This route is equivalent to Route A due to the ring's symmetry relative to the amine group, also yielding the m/z 58 fragment.

-

Other Fragments: Loss of the N-methyl group (CH₃•) would result in a fragment at m/z 112. Subsequent loss of ethene (C₂H₄) from ring fragments is also possible, leading to smaller fragment ions.

Table 1: Predicted Key Fragments for this compound in EI-MS

| m/z | Proposed Fragment Identity | Comments |

| 127 | [C₈H₁₇N]⁺ | Molecular Ion (M⁺) |

| 112 | [M - CH₃]⁺ | Loss of the N-methyl radical |

| 58 | [C₃H₈N]⁺ | Result of α-cleavage; expected base peak |

Diagram 1: Proposed EI-MS Fragmentation Pathway This diagram illustrates the primary α-cleavage mechanism leading to the formation of the characteristic base peak.

Caption: Primary α-cleavage fragmentation of the molecular ion.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve a small quantity of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Injection: Introduce the sample into the mass spectrometer, typically via a gas chromatography (GC-MS) system for separation and purification or by direct infusion.

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to induce ionization and fragmentation.

-

Analysis: Accelerate the resulting ions into a mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their m/z ratio.

-

Detection: Detect the abundance of each ion to generate the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Analysis of both ¹H and ¹³C NMR spectra, along with 2D techniques like COSY and HSQC, would provide definitive structural confirmation and stereochemical assignment.

Principles of NMR for Substituted Cyclohexanes

The cyclohexane ring exists predominantly in a chair conformation. Substituents can occupy either axial or equatorial positions.[8][9]

-

Chemical Shift: Equatorial protons generally resonate at a lower field (higher ppm) than their axial counterparts on the same carbon due to magnetic anisotropy effects.[9][10]

-

Coupling Constants: The magnitude of the coupling constant (J-value) between adjacent protons provides stereochemical information. Large couplings (Jax-ax ≈ 8-13 Hz) are observed between two axial protons, while smaller couplings are seen for axial-equatorial and equatorial-equatorial interactions (Jax-eq, Jeq-eq ≈ 2-5 Hz).

For this compound, two diastereomers exist: cis and trans. In the most stable chair conformations:

-

trans isomer: Both the amino group (C1) and the methyl group (C4) are in equatorial positions (diequatorial).

-

cis isomer: One group is equatorial, and the other is axial. The bulkier N-methylamino group would preferentially occupy the equatorial position, forcing the C4-methyl group into an axial position.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will be complex due to the overlapping signals of the cyclohexane ring protons.

Table 2: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Comments |

| N-H | 0.5 - 2.5 | Broad singlet | 1H | Position is concentration and solvent dependent; exchanges with D₂O.[5] |

| N-CH ₃ | ~2.3 - 2.5 | Singlet | 3H | |

| C1-H (methine) | ~2.4 - 2.8 | Multiplet | 1H | Deshielded by the adjacent nitrogen atom. |

| C4-H (methine) | ~1.3 - 1.7 | Multiplet | 1H | |

| Ring CH ₂ | ~1.0 - 2.0 | Complex multiplets | 8H | Significant signal overlap is expected. Axial protons are upfield of equatorial protons.[9] |

| C4-CH ₃ | ~0.8 - 1.0 | Doublet | 3H | Coupled to the C4-H proton. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a clear count of the non-equivalent carbon atoms. Due to symmetry, the trans isomer will show fewer signals than the cis isomer.

Table 3: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Assignment | Predicted δ (ppm) (trans) | Predicted δ (ppm) (cis) | Comments |

| C 1 (CH-N) | ~55 - 60 | ~52 - 57 | Carbon attached to nitrogen is significantly deshielded.[5] |

| N-C H₃ | ~30 - 35 | ~30 - 35 | |

| C 2 / C 6 | ~35 - 40 | ~32 - 38 | |

| C 3 / C 5 | ~30 - 35 | ~28 - 33 | |

| C 4 (CH-CH₃) | ~30 - 34 | ~28 - 32 | |

| C4-C H₃ | ~20 - 23 | ~18 - 21 |

Diagram 2: Key Structural Features for NMR Interpretation This diagram highlights the key carbon and proton environments for spectral assignment.

Caption: Important chemical environments for NMR analysis.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Place the sample in the NMR spectrometer. Acquire a standard one-dimensional proton spectrum. To confirm the N-H proton, a D₂O exchange experiment can be performed where the N-H peak disappears.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR (Optional but Recommended): Acquire 2D spectra such as COSY (¹H-¹H correlation) to establish proton-proton connectivities and HSQC (¹H-¹³C correlation) to link each proton to its directly attached carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Expected IR Absorption Bands

This compound is a secondary aliphatic amine. The key expected vibrations are the N-H stretch, C-H stretches, and the C-N stretch.[11][12]

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Comments |

| ~3350 - 3310 | N-H Stretch | Weak to Medium | Characteristic of a secondary amine (R₂NH). This band is typically sharper than an O-H stretch.[5][11][13] |

| 2950 - 2850 | C-H Stretch (sp³) | Strong | Aliphatic C-H stretching from the cyclohexane ring and methyl groups. |

| ~1450 | C-H Bend | Medium | Methylene and methyl scissoring vibrations. |

| ~1250 - 1020 | C-N Stretch | Medium to Weak | Characteristic of aliphatic amines.[11][12] |

| ~910 - 700 | N-H Wag | Broad, Strong | Out-of-plane bending of the N-H bond, characteristic of primary and secondary amines.[11][13] |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: No special preparation is needed for a liquid sample. Place a small drop of the neat liquid directly onto the ATR crystal. For a solid, place a small amount of the powder on the crystal and apply pressure using the anvil.

-

Background Scan: Run a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrumental interferences.

-

Sample Scan: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

References

- 1. N,4-Dimethylcyclohexanamine | C8H17N | CID 4962029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Video: Mass Spectrometry of Amines [jove.com]

- 3. GCMS Section 6.15 [people.whitman.edu]

- 4. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 5. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. mriquestions.com [mriquestions.com]

- 10. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. wikieducator.org [wikieducator.org]

- 13. spectroscopyonline.com [spectroscopyonline.com]

Cis and trans isomers of N,4-dimethylcyclohexan-1-amine

An In-Depth Technical Guide to the Cis and Trans Isomers of N,4-dimethylcyclohexan-1-amine

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

The stereochemical architecture of a molecule is a pivotal determinant of its pharmacological profile. For cyclic compounds, particularly substituted cyclohexylamines, the spatial arrangement of substituents dictates the molecule's three-dimensional shape, its ability to interact with biological targets, and ultimately, its therapeutic efficacy and safety. This guide provides a comprehensive technical examination of the cis and trans isomers of this compound, a representative scaffold in medicinal chemistry. We will explore the foundational principles of its conformational analysis, present detailed protocols for its synthesis and isomeric separation, and detail the spectroscopic techniques essential for its characterization. This document serves as a robust resource for scientists engaged in the design and development of novel therapeutics where precise stereochemical control is paramount.

The Strategic Importance of Stereoisomerism in Cyclohexylamine Scaffolds

Substituted cyclohexylamine rings are privileged structures in drug discovery, forming the core of numerous pharmacologically active agents, from cardiovascular drugs to central nervous system modulators.[1][2][3] The seemingly subtle difference between a cis and a trans arrangement of substituents on the cyclohexane ring can lead to profoundly different biological outcomes.[4] This is because the overall topography of the molecule—its shape and the vectors of its functional groups—is dictated by its stereochemistry. This topography, in turn, governs the molecule's binding affinity and selectivity for its target protein, such as an enzyme or receptor. Therefore, the ability to synthesize, separate, and definitively characterize specific stereoisomers is not merely an academic exercise but a critical capability in the development of safe and effective medicines.

This guide focuses on this compound as a model system to illuminate these principles. We will dissect the conformational behavior that differentiates the cis and trans diastereomers and provide practical, field-proven methodologies for their synthesis and analysis, empowering researchers to apply these concepts to their own drug development programs.

Foundational Stereochemistry: A Conformational Analysis

The stereoisomers of this compound are diastereomers, meaning they are stereoisomers that are not mirror images of each other. Their distinct physical and chemical properties arise from their different three-dimensional structures, which are best understood by examining their stable chair conformations.[5]

The trans-Isomer: A Conformationally Locked System

The trans isomer can exist in two theoretical chair conformations: a diequatorial (e,e) form and a diaxial (a,a) form.

-

Diequatorial (e,e) Conformer: Both the N-methylamino group at C1 and the methyl group at C4 occupy equatorial positions. This arrangement minimizes steric hindrance, as the bulky substituents are directed away from the bulk of the ring.

-

Diaxial (a,a) Conformer: In the ring-flipped form, both substituents would occupy axial positions. This conformation is highly disfavored due to severe steric clashes, known as 1,3-diaxial interactions, between the axial substituents and the axial hydrogens on the same face of the ring.[6]

Consequently, the conformational equilibrium for the trans isomer lies overwhelmingly in favor of the diequatorial conformer, making it a relatively rigid structure. This conformational stability often translates to a more defined interaction with a biological target.

The cis-Isomer: A State of Dynamic Equilibrium

The cis isomer exists as a pair of rapidly interconverting chair conformers of equal energy.[6][7] In each conformer, one substituent is in an axial position while the other is in an equatorial position (a,e or e,a).

-

Conformer A (axial-NHMe, equatorial-Me): The N-methylamino group is axial, and the C4-methyl group is equatorial.

-

Conformer B (equatorial-NHMe, axial-Me): The N-methylamino group is equatorial, and the C4-methyl group is axial.

The relative population of these two conformers at equilibrium depends on the relative steric bulk (A-value) of the N-methylamino group versus the methyl group. Since these groups have similar steric demands, the two conformers exist in a dynamic and roughly equal equilibrium. This conformational flexibility means the cis isomer can present different shapes for receptor binding, which can be an advantage or disadvantage depending on the specific therapeutic target.

Diagram 1: Conformational Equilibria of this compound Isomers

Caption: Conformational analysis of trans and cis isomers.

| Isomer | Substituent Positions (C1, C4) | Dominant Conformer(s) | Key Steric Feature | Relative Stability |

| trans | (e,e) or (a,a) | Diequatorial (e,e) | Avoidance of 1,3-diaxial interactions | High |

| cis | (a,e) or (e,a) | Dynamic equilibrium of two (a,e) conformers | Presence of one axial substituent at all times | Lower than trans-(e,e) |

Synthesis and Diastereomeric Separation

The practical challenge for the medicinal chemist is to produce the desired isomer in high purity. This is typically achieved through a stereoselective synthesis or by separating a mixture of diastereomers.

Synthesis via Reductive Amination

A robust and common method for synthesizing this compound is the reductive amination of 4-methylcyclohexanone with methylamine. This reaction proceeds via an imine or enamine intermediate, which is then reduced. The stereochemical outcome—the cis/trans ratio—is determined by the steric approach control during the reduction step and is highly dependent on the choice of reducing agent.

-

Mechanism Rationale: Bulky reducing agents (e.g., lithium tri-sec-butylborohydride, L-Selectride®) will preferentially attack the imine from the less hindered equatorial face, leading to the formation of the cis product (axial amine). Smaller reducing agents (e.g., sodium cyanoborohydride, NaBH₃CN) can attack from either face, often resulting in a mixture of isomers, with the thermodynamically more stable trans isomer frequently being the major product.

Experimental Protocol: Synthesis of this compound

-

Imine Formation: To a solution of 4-methylcyclohexanone (1.0 eq) in methanol (MeOH) at 0 °C, add a solution of methylamine (1.2 eq, e.g., 40% in H₂O) dropwise.

-

pH Adjustment: Adjust the pH of the mixture to 6-7 using glacial acetic acid. The acidic condition catalyzes imine formation.

-

Stirring: Allow the reaction to stir at room temperature for 1-2 hours to ensure complete formation of the N-(4-methylcyclohexylidene)methanimine intermediate.

-

Reduction: Cool the mixture again to 0 °C. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, controlling the temperature to prevent it from rising above 10 °C. Self-Validating System: The effervescence from hydrogen gas evolution should be monitored; its cessation indicates the completion of the reduction.

-

Quenching and Workup: After stirring for an additional 3 hours at room temperature, slowly add 1 M HCl to quench the excess NaBH₄ until the effervescence stops.

-

Basification and Extraction: Make the solution basic (pH > 12) with 5 M NaOH. Extract the aqueous layer three times with diethyl ether.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a mixture of cis and trans isomers.

Separation via Fractional Crystallization of Diastereomeric Salts

Since diastereomers have different physical properties, they can often be separated by classical techniques. Fractional crystallization of their salts is a highly effective and scalable method.[8] The principle relies on the differential solubility of the cis and trans diastereomeric salts in a given solvent system.

Experimental Protocol: Isomer Separation

-

Salt Formation: Dissolve the crude isomeric mixture in a minimal amount of cold diethyl ether.

-

Precipitation: While stirring vigorously, add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise. A white precipitate of the hydrochloride salts will form immediately.

-

Initial Filtration: Collect the solid precipitate by vacuum filtration and wash with cold diethyl ether. This initial solid will be a mixture of the cis and trans hydrochloride salts.

-

Fractional Crystallization: Transfer the solid to a flask and add a minimal amount of hot ethanol to dissolve it completely. Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) overnight.

-

Isolation: Crystals will form. The first crop of crystals is often enriched in the less soluble diastereomer (typically the trans hydrochloride). Filter the crystals and wash with a small amount of cold ethanol.

-

Purity Analysis: Analyze the purity of the crystalline material and the mother liquor by NMR spectroscopy. The process can be repeated to achieve higher isomeric purity.

-

Free Base Liberation: To recover the pure amine, dissolve the purified salt in water, basify with NaOH, and extract with an organic solvent.

Diagram 2: Experimental Workflow for Synthesis and Separation

Caption: Synthesis and separation workflow.

Spectroscopic Characterization: The Definitive Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguously distinguishing between the cis and trans isomers of this compound.[9][10] The key lies in analyzing the chemical shift and, more importantly, the coupling constants (J-values) of the proton at C1 (H1).

¹H NMR Spectroscopy

-

trans-Isomer (e,e): In the stable diequatorial conformer, the H1 proton is in an axial position. It will couple to the two adjacent axial protons (at C2 and C6) and the two adjacent equatorial protons. The axial-axial coupling (³J_ax,ax) is typically large (8-13 Hz), while the axial-equatorial coupling (³J_ax,eq) is small (2-5 Hz). This results in a complex multiplet for H1, often appearing as a "triplet of triplets" with a large overall width.

-

cis-Isomer (a,e ⇌ e,a): The H1 proton is in rapid exchange between axial and equatorial environments. The observed spectrum is a population-weighted average of the two conformers. The resulting coupling constants will be averaged values, and the multiplet for H1 will be significantly narrower than that of the trans isomer.

¹³C NMR Spectroscopy

The symmetry of the isomers also leads to distinct ¹³C NMR spectra. Due to the plane of symmetry in the trans isomer, fewer unique carbon signals are expected compared to the cis isomer, where the symmetry is lower. Furthermore, the chemical shifts, particularly for C1, C2, and C6, will differ due to the different steric environments in the dominant conformers of each isomer.

| Isomer | H1 Position | H1 Signal Appearance | Expected ³J(H1_ax, H2_ax) | Key Diagnostic Feature |

| trans | Axial | Broad multiplet (tt) | 8-13 Hz | Large coupling constants for H1 |

| cis | Averaged (Ax/Eq) | Narrower multiplet | Averaged (smaller) | Small, averaged coupling constants for H1 |

References

- 1. Synthesis and cardiovascular activity of a new series of cyclohexylaralkylamine derivatives related to perhexiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Further studies of the structure-activity relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Synthesis and evaluation of 1-(2-benzo[b]thienyl)-N,N-dialkylcyclohexylamines at dopamine uptake and phencyclidine binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pulsus.com [pulsus.com]

- 5. Cyclic compound - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spcmc.ac.in [spcmc.ac.in]

- 8. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]

- 9. Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Potential Biological Activity of N,4-dimethylcyclohexan-1-amine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

N,4-dimethylcyclohexan-1-amine is a substituted cycloalkylamine whose biological activities remain largely unexplored in publicly accessible literature. However, its structural similarity to known bioactive molecules, including arylcyclohexylamines with neurological effects and various antimicrobial agents, suggests a compelling rationale for its investigation as a potential therapeutic agent. This guide outlines a comprehensive, hypothesis-driven research framework for the systematic evaluation of the biological activity of this compound. We will delve into postulated mechanisms of action, propose detailed experimental protocols for in vitro and cellular assays, and provide a roadmap for interpreting the resulting data. This document is intended to serve as a foundational resource for initiating a drug discovery program centered on this intriguing molecule.

Introduction and Physicochemical Properties

This compound is a small organic molecule with the molecular formula C8H17N and a molecular weight of 127.23 g/mol .[1] Its structure features a cyclohexane ring substituted with a methyl group at the 4-position and an N-methylamino group at the 1-position. The presence of both a lipophilic cyclohexane scaffold and a potentially protonatable amino group suggests that the molecule may possess favorable properties for interacting with biological macromolecules and traversing cellular membranes.

| Property | Value | Source |

| Molecular Formula | C8H17N | PubChem[1] |

| Molecular Weight | 127.23 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 90226-23-6 | PubChem[1] |

The principle of molecular similarity is a cornerstone of drug discovery. Compounds with related chemical structures often exhibit similar biological activities. Given the documented bioactivities of various substituted cyclohexylamine derivatives, we hypothesize that this compound may exhibit activity in one or more of the following areas: neurological, antimicrobial, and anti-inflammatory. The subsequent sections of this guide will detail the scientific basis for these hypotheses and propose a rigorous experimental plan for their investigation.

Postulated Biological Activities and Mechanistic Hypotheses

Potential Neurological Activity: NMDA Receptor Modulation

Arylcyclohexylamines, such as ketamine and phencyclidine (PCP), are well-characterized as N-methyl-D-aspartate (NMDA) receptor antagonists.[2][3] These compounds elicit dissociative anesthetic and psychoactive effects by blocking the ion channel of the NMDA receptor. While this compound lacks the aryl moiety, the core cyclohexylamine scaffold is a key structural feature for this class of compounds.

Hypothesis: this compound may act as a modulator of NMDA receptor activity, potentially as an antagonist or a partial agonist, due to its structural similarity to known arylcyclohexylamine NMDA receptor ligands.

A potential mechanism of action could involve the protonated form of the secondary amine binding within the ion channel of the NMDA receptor, thereby allosterically inhibiting ion flow.

Potential Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of various cyclohexane derivatives.[4] The lipophilic nature of the cyclohexane ring can facilitate insertion into and disruption of bacterial cell membranes, leading to cell lysis. The amine group can also contribute to this effect by interacting with negatively charged components of the membrane, such as phospholipids.

Hypothesis: this compound may possess broad-spectrum antimicrobial activity against a range of bacterial and/or fungal pathogens by disrupting cell membrane integrity.

Potential Anti-inflammatory Activity

Cyclooxygenase (COX) enzymes are key mediators of inflammation, and their inhibition is a common strategy for anti-inflammatory drug development. The anti-inflammatory potential of novel small molecules is a standard component of early-stage drug discovery screening.

Hypothesis: this compound may exhibit anti-inflammatory properties through the inhibition of COX-1 and/or COX-2 enzymes.

Proposed Experimental Workflows

The following sections outline a tiered approach to investigating the potential biological activities of this compound, progressing from initial in vitro screening to more complex cell-based assays.

Workflow for Assessing Neurological Activity

This workflow is designed to determine if this compound interacts with the NMDA receptor.

Caption: Workflow for evaluating the potential neurological activity of this compound.

Step-by-Step Protocol: Radioligand Binding Assay

-

Preparation of Membranes: Prepare crude synaptic membranes from rat forebrain tissue.

-

Assay Buffer: Use a buffer containing 5 mM Tris-HCl (pH 7.4).

-

Incubation: In a 96-well plate, incubate the membranes with the radioligand (e.g., 1 nM [3H]MK-801) and varying concentrations of this compound (e.g., from 1 nM to 100 µM) for 1 hour at room temperature.

-

Termination: Terminate the assay by rapid filtration through glass fiber filters.

-

Washing: Wash the filters three times with ice-cold assay buffer.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Causality Behind Experimental Choices: The radioligand binding assay is a primary, high-throughput method to directly assess the interaction of a compound with a target receptor. [3H]MK-801 is a well-characterized, high-affinity NMDA receptor channel blocker, making it an excellent tool for competitive binding studies. A potent Ki value from this assay would provide strong evidence for direct interaction with the NMDA receptor, justifying progression to a functional assay.

Workflow for Assessing Antimicrobial Activity

This workflow will determine the minimum inhibitory concentration (MIC) of this compound against a panel of clinically relevant microbes.

Caption: Workflow for evaluating the potential antimicrobial activity of this compound.

Step-by-Step Protocol: Broth Microdilution Assay

-

Prepare Inoculum: Prepare a standardized inoculum of each microbial strain in the appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of this compound (e.g., from 256 µg/mL to 0.5 µg/mL).

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Controls: Include positive controls (microbes in broth without the compound) and negative controls (broth only).

-

Incubation: Incubate the plates at the optimal temperature for each microbe (e.g., 37°C for 18-24 hours for bacteria).

-

Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microbe.

-

Determine MBC/MFC: To determine the minimum bactericidal or fungicidal concentration, subculture the contents of the clear wells onto agar plates. The MBC/MFC is the lowest concentration that results in no growth on the agar.

Causality Behind Experimental Choices: The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.[4] It is quantitative, reproducible, and allows for the simultaneous testing of multiple compounds against multiple organisms. The inclusion of both Gram-positive and Gram-negative bacteria, as well as a fungal representative, provides a broad initial assessment of the compound's spectrum of activity.

Workflow for Assessing Anti-inflammatory Activity

This workflow will evaluate the inhibitory effect of this compound on COX-1 and COX-2 enzymes.

Caption: Workflow for evaluating the potential anti-inflammatory activity of this compound.

Step-by-Step Protocol: In Vitro COX Inhibition Assay (Colorimetric)

-

Enzyme and Substrate: Use purified ovine COX-1 and human recombinant COX-2. The substrate is arachidonic acid.

-

Assay Buffer: Prepare a Tris-HCl buffer (pH 8.0) containing a heme cofactor.

-

Incubation: In a 96-well plate, incubate the enzyme with varying concentrations of this compound for a short pre-incubation period (e.g., 10 minutes at 37°C).

-

Initiate Reaction: Add arachidonic acid to initiate the reaction.

-